5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-27-15-8-6-14(7-9-15)25-20(13-4-5-13)19(23-24-25)21(26)22-17-11-10-16(28-2)12-18(17)29-3/h6-13H,4-5H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZWWDFIBFVOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological evaluation.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research indicates that triazole derivatives often exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are summarized below:
Anticancer Activity
Studies have shown that triazole compounds can inhibit the growth of cancer cells. For instance, modifications in the triazole ring have been linked to enhanced cytotoxicity against various cancer cell lines. In a study involving a series of triazole derivatives, compounds similar to the one demonstrated significant antiproliferative effects against human colon adenocarcinoma and breast cancer cells with IC50 values ranging from 0.5 to 10 µM .
Anti-inflammatory Effects
Triazole derivatives have also been reported to possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. The compound's potential to modulate these pathways could position it as a therapeutic agent for inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of triazoles is well-documented. Preliminary screenings of related compounds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may exhibit similar properties .
Case Studies and Research Findings
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in disease processes. For instance:
- Inhibition of Kinases : Triazole derivatives have been shown to inhibit various kinases involved in cancer progression.
- Receptor Modulation : Interaction with receptors such as COX enzymes can lead to reduced inflammation and pain.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C21H22N4O
- Molecular Weight: 350.43 g/mol
- IUPAC Name: 5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
The compound features a triazole ring known for its diverse pharmacological properties, making it a subject of interest in medicinal chemistry.
Biological Activities
Research indicates that compounds containing the triazole moiety exhibit a range of biological activities:
- Anticancer Activity: Several studies have demonstrated the potential of triazole derivatives in inhibiting cancer cell proliferation. For instance, triazole compounds have shown cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells . The specific compound may enhance these effects due to its unique structural features.
- Antimicrobial Properties: Triazole derivatives are recognized for their antimicrobial efficacy. They can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .
- Anti-inflammatory Effects: Some studies suggest that triazole compounds can modulate inflammatory responses, providing a basis for their use in treating inflammatory diseases .
Synthesis and Derivative Development
The synthesis of this compound involves several steps that typically include:
- Formation of the Triazole Ring: This is achieved through the reaction of appropriate azides and alkynes.
- Substitution Reactions: The introduction of cyclopropyl and methoxy phenyl groups is performed via nucleophilic substitution reactions.
- Carboxamide Formation: The final step involves the conversion of an amine to a carboxamide group.
Case Study 1: Anticancer Evaluation
A study evaluated various triazole derivatives for their anticancer properties. Among them, the compound demonstrated significant inhibition against specific cancer cell lines (e.g., MCF-7 and HCT-116), suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, triazole derivatives were tested against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited potent inhibitory effects, highlighting their potential as new antimicrobial agents .
Potential Therapeutic Applications
Given its biological activities, this compound could be explored for:
- Cancer Treatment: As a lead compound for developing new anticancer therapies.
- Infection Control: As part of a new class of antibiotics targeting resistant strains.
- Anti-inflammatory Drugs: In the treatment of chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (temperature, solvent system, catalyst) and stepwise intermediate purification. For triazole derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed. Evidence from analogous triazole syntheses suggests using sodium azide and copper iodide catalysts under inert conditions to minimize side reactions . Intermediate characterization via H NMR and LC-MS is critical to confirm structural integrity before proceeding to subsequent steps.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at controlled exothermicity |
| Solvent | DMF/THF (1:1) | Balances solubility and reaction kinetics |
| Catalyst Loading | 5–10 mol% CuI | Reduces byproduct formation |
Q. How can researchers address low aqueous solubility of this compound during in vitro biological assays?
- Methodological Answer : Solubility challenges can be mitigated using co-solvents (e.g., DMSO ≤ 0.1% v/v) or formulation with cyclodextrins. Structural analogs with enhanced solubility, such as PEGylation of the carboxamide group, have been explored in similar triazole derivatives . Dynamic light scattering (DLS) can assess colloidal stability in aqueous buffers.
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- H/C NMR : To verify substituent positions and cyclopropane ring integrity.
- HRMS (High-Resolution Mass Spectrometry) : For molecular formula confirmation.
- HPLC-PDA (Photodiode Array Detection) : To assess purity (>95%) and detect UV-active impurities.
- X-ray crystallography : For absolute stereochemical confirmation if chiral centers are present .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced target binding affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with biological targets like kinases or GPCRs. Quantum mechanical calculations (DFT) optimize electronic properties of the cyclopropane and triazole moieties, which influence binding kinetics . ICReDD’s reaction path search methods, combining quantum chemistry and machine learning, can prioritize synthetic routes for novel analogs .
Q. What strategies resolve contradictions in enzymatic inhibition data across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Control for assay-specific variables:
- pH and ionic strength : Adjust to physiological conditions.
- Enzyme source : Use recombinant vs. native isoforms to confirm specificity.
- Statistical analysis : Apply multivariate regression to identify confounding factors (e.g., solvent carryover) .
Q. How can researchers elucidate the metabolic stability and degradation pathways of this compound?
- Methodological Answer : Perform in vitro microsomal stability assays (human liver microsomes) with LC-MS/MS metabolite profiling. Isotope labeling (e.g., C at the cyclopropane ring) tracks degradation products. Computational tools like MetaSite predict Phase I/II metabolism sites, prioritizing labile groups (e.g., methoxy substituents) for structural modification .
Data-Driven Research Considerations
Q. What experimental design principles minimize variability in dose-response studies?
- Methodological Answer : Use factorial design (e.g., Box-Behnken) to test multiple variables (concentration, incubation time, cell density). Replicate experiments in staggered batches to control for inter-day variability. For IC determination, nonlinear regression models (e.g., four-parameter logistic curve) improve accuracy .
Q. How do structural modifications at the cyclopropane ring impact bioactivity?
- Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies comparing cyclopropane vs. cyclohexane or fluorinated analogs reveal steric and electronic effects. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
